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Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and

survival. One of the key metabolic pathways often exploited by tumors is glutaminolysis, the

process by which glutamine is converted into glutamate and subsequently into other key

metabolites that fuel the tricarboxylic acid (TCA) cycle and support biosynthesis. Glutaminase

(GLS), the enzyme catalyzing the first step of this pathway, has emerged as a critical

therapeutic target. CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor

of GLS1, the primary GLS isoform expressed in many cancer types.[1][2] This technical guide

provides an in-depth overview of the metabolic reprogramming induced by CB-839, supported

by quantitative data, detailed experimental protocols, and visualizations of the underlying

biological processes.

Core Mechanism of Action
CB-839 is a non-competitive inhibitor of glutaminase 1 (GLS1), targeting both the KGA and

GAC splice variants.[1] By inhibiting GLS1, CB-839 blocks the conversion of glutamine to

glutamate, thereby disrupting a central node in cancer cell metabolism.[3] This inhibition leads

to a cascade of metabolic consequences, including the depletion of downstream metabolites

essential for energy production, biosynthesis, and redox balance. The primary effects of CB-

839-mediated GLS1 inhibition include:
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Disruption of the Tricarboxylic Acid (TCA) Cycle: By reducing the supply of glutamate-derived

α-ketoglutarate, CB-839 impairs the anaplerotic replenishment of the TCA cycle, leading to

decreased levels of key intermediates such as citrate, fumarate, and malate.[1][3]

Impaired Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione

(GSH), a critical antioxidant. CB-839 treatment leads to reduced intracellular GSH levels,

rendering cancer cells more susceptible to oxidative stress.[1][4]

Inhibition of Nucleotide Biosynthesis: The nitrogen from glutamine is essential for the de

novo synthesis of purines and pyrimidines. By blocking glutamine metabolism, CB-839 can

impede nucleotide production, thereby limiting DNA and RNA synthesis required for cell

proliferation.[5]

The culmination of these metabolic insults is a significant anti-proliferative effect in glutamine-

dependent cancer cells.

Quantitative Data Summary
The following tables summarize the quantitative effects of CB-839 on cancer cell lines,

providing a basis for comparing its potency and metabolic impact across different cancer types.

Table 1: Anti-proliferative Activity of CB-839 in Breast Cancer Cell Lines

Cell Line Subtype IC50 (nM) Reference

HCC1806 TNBC 20-55 [1]

MDA-MB-231 TNBC 20-55 [1]

Panel of TNBC lines TNBC 2-300 [1]

T47D ER+ >1000 [1]

Table 2: Metabolic Alterations Induced by CB-839 in Cancer Cell Lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933078/
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://www.agilent.com/cs/library/usermanuals/public/ug-seahorse-xf-3d-mito-stress-test-assay-5994-8177en-agilent.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9856342/
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Cancer
Type

Treatment Metabolite
Fold
Change vs.
Control

Reference

HCC1806 TNBC
1 µM CB-839

(4h)
Glutamine Increased [1]

Glutamate Decreased [1]

Aspartate Decreased [1]

Glutathione Decreased [1]

Fumarate

Below Limit

of

Quantitation

[1]

Malate Decreased [1]

Citrate Decreased [1]

T98G Glioblastoma
1 µM CB-839

(24h)
Glutamate ~0.2 [5]

α-

Ketoglutarate
~0.1 [5]

Fumarate ~0.02 [5]

Malate ~0.05 [5]

Aspartate ~0.05 [5]

3-Methyl-

adenine
2.68 [5]

N,N,N-

trimethyl-

lysine

2.17 [5]

5-

Methylcytosin

e

22 [5]
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LN229 Glioblastoma
1 µM CB-839

(24h)
Glutamate ~0.5 [5]

α-

Ketoglutarate
~0.2 [5]

Fumarate ~0.1 [5]

Malate ~0.2 [5]

Aspartate ~0.2 [5]

3-Methyl-

adenine
2.58 [5]

N,N,N-

trimethyl-

lysine

1.4 [5]

U87MG Glioblastoma
1 µM CB-839

(24h)
Glutamate ~0.5 [5]

α-

Ketoglutarate
~0.4 [5]

Fumarate ~0.2 [5]

Malate ~0.4 [5]

Aspartate ~0.4 [5]

3-Methyl-

adenine
2.47 [5]

N,N,N-

trimethyl-

lysine

1.4 [5]

A375HG Melanoma 1 µM CB-839 Glutamine >3 [3]

Glutamate <0.5 [3]

α-

Ketoglutarate
<0.5 [3]
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Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

effects of CB-839.

Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of CB-839.

Cell Seeding:

Harvest and count cells.

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of

complete culture medium.

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell

attachment.

Compound Treatment:

Prepare a serial dilution of CB-839 in culture medium.

Remove the medium from the wells and add 100 µL of the diluted CB-839 solutions.

Include vehicle-only wells as a control.

Incubate the plate for 72 hours.

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile PBS.

Add 10 µL of the MTT solution to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan

crystals.

Solubilization and Absorbance Reading:
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Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10%

SDS) to each well.

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance from all readings.

Plot the percentage of cell viability against the log concentration of CB-839.

Calculate the IC50 value using a four-parameter logistic curve fit.

Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

Cell Seeding and Plate Hydration:

A day before the assay, hydrate a Seahorse XF sensor cartridge by adding 200 µL of

Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on

top. Incubate overnight at 37°C in a non-CO2 incubator.

Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow

them to attach overnight.

Assay Preparation:

On the day of the assay, remove the growth medium from the cells and wash with pre-

warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

Add 180 µL of the supplemented assay medium to each well and incubate at 37°C in a

non-CO2 incubator for 45-60 minutes.

Compound Loading:
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Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay

medium.

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

Seahorse XF Analyzer Operation:

Start the Seahorse XF Analyzer and perform sensor cartridge calibration.

After calibration, replace the utility plate with the cell culture plate.

Run the assay, which will sequentially inject the compounds and measure the OCR at

baseline and after each injection.

Data Analysis:

The Seahorse software calculates key parameters of mitochondrial function, including

basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory

capacity.

Metabolomics Analysis by LC-MS
This protocol outlines the steps for analyzing intracellular metabolite changes following CB-839

treatment.

Cell Culture and Treatment:

Culture cells to the desired confluency in 6-well plates.

Treat the cells with CB-839 or vehicle control for the specified duration (e.g., 4 or 24

hours).

Metabolite Extraction:

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract

metabolites.
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Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.

Sample Preparation:

Transfer the supernatant containing the metabolites to a new tube.

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture

of water and acetonitrile).

LC-MS Analysis:

Inject the reconstituted samples into a liquid chromatography-mass spectrometry (LC-MS)

system.

Separate the metabolites using a suitable chromatography column (e.g., a HILIC or

reversed-phase column).

Detect and quantify the metabolites using a high-resolution mass spectrometer.

Data Analysis:

Process the raw data to identify and quantify the metabolites.

Normalize the data to the cell number or protein content.

Perform statistical analysis to identify significant changes in metabolite levels between the

CB-839 treated and control groups.

Western Blotting for GLS1 Expression
This method is used to determine the protein expression levels of GLS1.

Protein Extraction:
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Wash cultured cells with cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Quantify the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature the protein lysates by boiling in Laemmli buffer.

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection and Analysis:

Wash the membrane again with TBST.

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using an imaging system.

Use a loading control, such as β-actin, to ensure equal protein loading.

Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and

workflows discussed in this guide.
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Caption: The glutaminolysis pathway and the inhibitory action of CB-839 on GLS1.
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Caption: A typical experimental workflow for investigating the effects of CB-839.
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Caption: Logical flow of the metabolic consequences of CB-839 treatment.

Conclusion
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CB-839 effectively targets the metabolic vulnerability of glutamine-dependent cancers by

inhibiting GLS1. This leads to a profound reprogramming of cellular metabolism, characterized

by the disruption of the TCA cycle, impaired glutathione synthesis, and reduced nucleotide

biosynthesis. The quantitative data and experimental protocols provided in this guide offer a

comprehensive resource for researchers investigating the mechanism and therapeutic potential

of CB-839. The continued exploration of GLS1 inhibition, both as a monotherapy and in

combination with other agents, holds significant promise for the development of novel cancer

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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